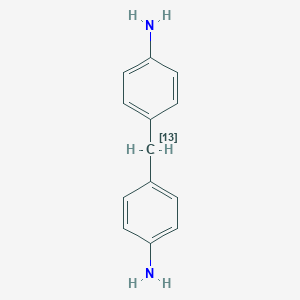

4,4'-Methylene-13C-dianiline

Description

The exact mass of the compound 4-[(4-Aminophenyl)(113C)methyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylene-13C-dianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylene-13C-dianiline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)(113C)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRVSVVVWCFQMG-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583915 | |

| Record name | 4,4'-(~13~C)Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190778-00-8 | |

| Record name | 4,4'-(~13~C)Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190778-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Methylene-13C-dianiline: Physical, Chemical, and Safety Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylene-13C-dianiline is a stable isotope-labeled aromatic amine, a derivative of diphenylmethane where the central methylene bridge is enriched with the carbon-13 isotope. This isotopic labeling provides a unique tool for researchers in various scientific disciplines, particularly in drug development, metabolism studies, and environmental fate analysis. The presence of the ¹³C isotope allows for the unambiguous tracing and quantification of the molecule and its metabolites by mass spectrometry, distinguishing it from its naturally abundant ¹²C counterpart. This guide offers a comprehensive overview of the physical, chemical, and safety properties of 4,4'-Methylene-13C-dianiline, providing essential information for its effective and safe use in a laboratory setting. Much of the available data is for the non-labeled analogue, 4,4'-methylenedianiline (MDA), and is used here as a reliable proxy for the physicochemical and toxicological properties of the ¹³C-labeled compound.

Molecular Structure and Identification

The molecular structure of 4,4'-Methylene-13C-dianiline consists of two aniline rings connected by a ¹³C-labeled methylene group at the para positions.

Molecular Structure of 4,4'-Methylene-13C-dianiline

Caption: Molecular structure of 4,4'-Methylene-13C-dianiline.

| Identifier | Value |

| CAS Number | 190778-00-8[1] |

| Molecular Formula | ¹³CH₂(C₆H₄NH₂)₂[1] |

| Molecular Weight | 199.26 g/mol [1] |

| Isotopic Purity | ≥99 atom % ¹³C[1] |

| Synonyms | 4,4'-(¹³C)Methylenedianiline, 4,4''-METHYLENE-DIANILINE, [METHYLENE-¹³C] |

Physical Properties

4,4'-Methylene-13C-dianiline is a solid at room temperature, with its physical characteristics being very similar to its non-labeled counterpart.

| Property | Value | Source |

| Physical Form | Solid, typically a white to light brown crystalline powder or flakes.[2][3] | ChemicalBook[2][3] |

| Melting Point | 88-92 °C[1] | Sigma-Aldrich[1] |

| Boiling Point | 398-399 °C at 768 mmHg (for non-labeled) | NTP[3] |

| Solubility | Very slightly soluble in cold water; soluble in hot water, alcohol, benzene, and ether.[2][3][4] Quantitative data for non-labeled in g/100g solvent at 25°C: Acetone (273.0), Methanol (143.0), Benzene (9.0), Ethyl ether (9.5), Carbon tetrachloride (0.7), Water (0.1). | Guidechem[4], ChemicalBook[2], NTP[3], ESE (1981)[5] |

| Density | 1.15 g/cm³ at 20°C (for non-labeled) | ChemicalBook[6] |

| Vapor Pressure | ~0 Pa at 25°C (for non-labeled) | ChemicalBook[6] |

| Flash Point | 230 °C (446 °F) - closed cup[1] | Sigma-Aldrich[1] |

Chemical Properties and Reactivity

The chemical properties of 4,4'-Methylene-13C-dianiline are dictated by the aromatic amine functional groups and the methylene bridge. The ¹³C isotope does not significantly alter its chemical reactivity in most common reactions.

-

Stability: The compound is stable under normal laboratory conditions.[3] However, it is known to oxidize slowly in the presence of air and light, which can cause the color to darken.[2][6] It is also somewhat hygroscopic.[2]

-

Reactivity: As a primary aromatic amine, it can undergo reactions typical of this class of compounds, such as diazotization, acylation, and alkylation. The amino groups also make it a weak base.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[2][4][6] Contact with strong oxidizing agents can lead to violent reactions.[6]

-

Hazardous Polymerization: Polymerization may occur if heated above 125 °C (257 °F).[2][4][6]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of aniline and nitrogen oxides (NOx).[2][4]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4,4'-Methylene-13C-dianiline. The key feature in its mass spectrum will be the M+1 peak compared to its non-labeled analog. The ¹³C NMR will show a characteristic signal for the labeled methylene carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of the non-labeled 4,4'-methylenedianiline provides a reference for the expected chemical shifts. The most significant feature in the ¹³C NMR of the labeled compound will be the enhanced signal of the methylene carbon. A representative spectrum of the non-labeled compound can be found at ChemicalBook.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key characteristic peaks for 4,4'-methylenedianiline include:

-

N-H Stretching: Two sharp peaks around 3420 and 3336 cm⁻¹, characteristic of a primary amine.[8]

-

N-H Bending: A strong signal around 1614 cm⁻¹.[8]

-

C-H Bending: A signal around 1455 cm⁻¹.[8]

-

C-N Stretching: A strong signal in the region of 1250-1288 cm⁻¹.[8]

A representative IR spectrum of the non-labeled compound is available from sources such as ChemicalBook[9] and SpectraBase.[10]

Applications in Research and Development

The primary utility of 4,4'-Methylene-13C-dianiline lies in its application as an internal standard or tracer in various studies:

-

Pharmacokinetic and Metabolism Studies: It is used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics that have a similar structural motif. The ¹³C label allows for precise quantification by LC-MS/MS, differentiating the administered compound from endogenous or environmental sources of the non-labeled analog.

-

Environmental Fate and Bioremediation: Researchers can use the labeled compound to study the degradation pathways and persistence of aromatic amines in the environment.

-

Industrial Process Monitoring: In industrial settings, it can be used to monitor the efficiency of reactions and purification processes involving 4,4'-methylenedianiline.

Safety and Handling

4,4'-Methylene-13C-dianiline, like its non-labeled counterpart, is a hazardous substance and must be handled with extreme caution.[11] The toxicological data for 4,4'-methylenedianiline is extensive and serves as the primary basis for safety protocols.

Hazard Classification:

-

Signal Word: Danger[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H310 (Fatal in contact with skin), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H370 (Causes damage to organs), H411 (Toxic to aquatic life with long lasting effects).[1]

Toxicological Profile (based on 4,4'-methylenedianiline):

-

Acute Toxicity: Harmful if swallowed and fatal in contact with skin.[1] Acute exposure can cause liver damage (hepatotoxicity), with symptoms including jaundice, abdominal pain, and nausea.[1][12] It is also an irritant to the skin, eyes, and respiratory tract.[12]

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to the liver and thyroid.[1][2] It is also a suspected human carcinogen.[1][3]

-

Metabolism: 4,4'-methylenedianiline is metabolized in the liver, primarily through N-acetylation catalyzed by N-acetyltransferase 1 (NAT1) and 2 (NAT2).[11] The rate of metabolism can be influenced by genetic polymorphisms in these enzymes.[11]

Safe Handling and Personal Protective Equipment (PPE):

Workflow for Safe Handling of 4,4'-Methylene-13C-dianiline

Caption: Recommended workflow for the safe handling of 4,4'-Methylene-13C-dianiline.

-

Engineering Controls: All handling of 4,4'-Methylene-13C-dianiline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses or goggles are essential.

-

Skin and Body Protection: A lab coat and closed-toe shoes must be worn.

-

-

Hygiene Measures: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Causality: The choice of solvent is critical for ensuring the complete dissolution of the compound and its stability in solution. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high dissolving power for a wide range of organic compounds.

-

Under a chemical fume hood, carefully weigh the desired amount of 4,4'-Methylene-13C-dianiline into a clean, dry vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution in a tightly sealed container at -20°C, protected from light.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Causality: This protocol is designed to extract the analyte from a biological matrix (e.g., plasma) and prepare it for sensitive detection by mass spectrometry. Protein precipitation with a solvent like acetonitrile is a common and effective method for removing interfering proteins.

-

Thaw the biological samples and the 4,4'-Methylene-13C-dianiline stock solution on ice.

-

In a microcentrifuge tube, add a known volume of the biological sample (e.g., 100 µL of plasma).

-

Spike the sample with a small volume of the 4,4'-Methylene-13C-dianiline stock solution to serve as an internal standard.

-

Add three volumes of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an autosampler vial for injection.

Conclusion

4,4'-Methylene-13C-dianiline is a valuable tool for researchers engaged in quantitative bioanalysis, metabolism studies, and environmental monitoring. Its physical and chemical properties are largely analogous to its non-labeled counterpart, 4,4'-methylenedianiline. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to work with this compound effectively and responsibly.

References

-

ResearchGate. FTIR spectra of MDTFP-1 (a), 4,4′-methylenedianiline (b), and triformyl phloroglucinol (c). Available from: [Link]

-

ResearchGate. Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. Available from: [Link]

-

PubMed. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat. Available from: [Link]

-

National Toxicology Program. RoC Profile: 4,4'-Methylenedianiline and Its Dihydrochloride. Available from: [Link]

-

SpectraBase. 4,4'-Methylene dianiline - Optional[FTIR] - Spectrum. Available from: [Link]

-

EPA. 4,4'-Methylenedianiline (MDA). Available from: [Link]

-

NCBI. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline. Available from: [Link]

-

Automated Topology Builder. 4,4′-methylenedianiline | C13H14N2 | MD Topology | NMR | X-Ray. Available from: [Link]

-

ESE. Risk Assessment for 4,4'-Methylenedianiline CAS No. 101-77-9. (1981). Available from: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 4,4'-Methylenedianiline CAS#: 101-77-9 [m.chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 4,4'-Methylenedianiline | 101-77-9 [chemicalbook.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4,4'-Methylenedianiline(101-77-9) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-Methylenedianiline(101-77-9) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4,4'-methylenedianiline-induced hepatotoxicity is modified by N-acetyltransferase 2 (NAT2) acetylator polymorphism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of acute 4,4'-methylene dianiline hepatotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-Methylene-¹³C-dianiline: Synthesis, Characterization, and Application in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of 4,4'-Methylene-¹³C-dianiline, a stable isotope-labeled compound crucial for high-precision analytical methodologies in research and drug development. We will delve into its fundamental properties, a representative synthetic pathway, and its primary application as an internal standard in mass spectrometry-based bioanalysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this analytical standard.

Core Properties of 4,4'-Methylene-¹³C-dianiline

4,4'-Methylene-¹³C-dianiline is the ¹³C-isotopically labeled form of 4,4'-methylenedianiline (MDA), where the methylene bridge carbon is replaced with a ¹³C isotope. This single-atom substitution results in a compound that is chemically identical to its unlabeled counterpart but has a molecular weight that is one mass unit higher. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS).

| Property | Value | Source |

| CAS Number | 190778-00-8 | N/A |

| Molecular Formula | ¹³C¹²C₁₂H₁₄N₂ | N/A |

| Molecular Weight | 199.26 g/mol | N/A |

| Appearance | Solid | N/A |

| Isotopic Purity | Typically ≥99 atom % ¹³C | N/A |

Synthesis and Characterization

The synthesis of 4,4'-Methylene-¹³C-dianiline follows the well-established industrial process for the production of unlabeled MDA, which involves the acid-catalyzed condensation of aniline with formaldehyde.[1][2] The key modification for the synthesis of the ¹³C-labeled analogue is the use of ¹³C-labeled formaldehyde as a starting material.

Representative Synthetic Pathway

The reaction proceeds in two main stages: the formation of an intermediate, N,N'-(phenylmethylidene)bis(aniline), followed by an acid-catalyzed rearrangement to yield the final product.[1]

Caption: A simplified workflow for the synthesis of 4,4'-Methylene-¹³C-dianiline.

Step-by-Step Synthetic Protocol (Representative)

The following protocol is a representative method adapted from the known synthesis of unlabeled MDA.[3][4]

-

Acidification of Aniline: In a reaction vessel, an excess of aniline is reacted with a strong acid, such as hydrochloric acid, to form the aniline salt. This step is crucial as it activates the aniline for the subsequent condensation reaction.

-

Condensation with ¹³C-Formaldehyde: A solution of ¹³C-formaldehyde is added dropwise to the aniline salt solution under controlled temperature conditions. The use of ¹³C-formaldehyde is the critical step that introduces the isotopic label into the methylene bridge of the final product.

-

Rearrangement: The reaction mixture is then heated to induce the rearrangement of the intermediate to form 4,4'-Methylene-¹³C-dianiline.

-

Purification: The final product is isolated and purified using standard techniques such as crystallization or chromatography to achieve high chemical and isotopic purity.

Characterization

The identity and purity of the synthesized 4,4'-Methylene-¹³C-dianiline are confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z 199, corresponding to the ¹³C-labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a spectrum nearly identical to the unlabeled standard. In the ¹³C NMR spectrum, the signal corresponding to the methylene carbon will be enhanced due to the ¹³C enrichment.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

Application in Quantitative Bioanalysis

The primary and most critical application of 4,4'-Methylene-¹³C-dianiline is as an internal standard for the quantitative analysis of 4,4'-methylenedianiline (MDA) in biological matrices, such as urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This is particularly important for biomonitoring human exposure to 4,4'-methylene diphenyl diisocyanate (MDI), a widely used industrial chemical that is metabolized in the body to MDA.[7]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[8] The labeled compound, in this case, 4,4'-Methylene-¹³C-dianiline, serves as an ideal internal standard because it has the same chemical and physical properties as the unlabeled analyte (MDA).[9] This means it will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[10]

By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard, accurate and precise quantification can be achieved, as this ratio corrects for any sample loss during preparation and for variations in instrument response.[11]

Advantages of ¹³C-Labeled Internal Standards

While other isotopically labeled standards, such as deuterated analogues, are sometimes used, ¹³C-labeled standards are often preferred for several reasons:[12]

-

Co-elution: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte in liquid chromatography, which is essential for accurate correction of matrix effects. Deuterated standards can sometimes exhibit slight chromatographic shifts.[12]

-

No Isotope Effects: The ¹³C isotope does not significantly alter the chemical properties or fragmentation patterns of the molecule in the mass spectrometer, unlike deuterium, which can sometimes lead to isotopic effects.

-

Signal Stability: The ¹³C label is stable and does not undergo back-exchange, which can be a concern with deuterium labels in certain molecules and under specific conditions.

Caption: A typical workflow for the quantification of MDA using a ¹³C-labeled internal standard.

Experimental Protocol for Urinary MDA Quantification

The following is a generalized protocol for the determination of MDA in urine using 4,4'-Methylene-¹³C-dianiline as an internal standard.

-

Sample Preparation:

-

To a known volume of urine, add a precise amount of 4,4'-Methylene-¹³C-dianiline solution.

-

Perform acid hydrolysis to release any conjugated MDA.

-

Neutralize the sample and perform a liquid-liquid or solid-phase extraction to isolate the MDA and the internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using a suitable C18 reversed-phase column with a gradient elution.

-

Detect the parent and product ions for both unlabeled MDA and ¹³C-labeled MDA using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions for both the analyte and the internal standard.

-

Calculate the peak area ratio of unlabeled MDA to ¹³C-MDA.

-

Determine the concentration of MDA in the original urine sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled MDA and a constant concentration of the ¹³C-labeled internal standard.

-

Conclusion

4,4'-Methylene-¹³C-dianiline is an indispensable tool for researchers and scientists in the field of bioanalysis, particularly for the accurate and precise quantification of MDA. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for assessing human exposure to MDI and for other applications where precise quantification of MDA is required. The synthesis of this labeled compound, while requiring specialized starting materials, follows established chemical principles, making it accessible for laboratories with expertise in organic synthesis. The superior performance of ¹³C-labeled standards over other labeled analogues makes 4,4'-Methylene-¹³C-dianiline the gold standard for MDA quantification.

References

- Current time information in Toronto, CA. (n.d.). Google.

-

Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Food Risk Management. Retrieved January 21, 2026, from [Link]

-

An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

- Perkins, G. T. (1968). Process for the preparation of 4,4'-methylenedianiline. U.S.

-

A validated liquid chromatography/tandem mass spectrometry method for 4,4′‐methylenedianiline quantitation in human urine as a measure of 4,4′‐methylene diphenyl diisocyanate exposure. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Peterson, J. C., Estiva, E. C., Lyttle, D. S., & Harris, R. M. (1991). High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine.

-

RoC Profile: 4,4'-Methylenedianiline and Its Dihydrochloride. (n.d.). National Toxicology Program. Retrieved January 21, 2026, from [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]

-

-

Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Which internal standard? Deuterated or C13 enriched?. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

-

An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]

-

Toronto Research Chemicals. (n.d.). ChemBuyersGuide.com. Retrieved January 21, 2026, from [Link]

-

4,4-Diaminodiphenylmethane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Toronto Research Chemicals. (n.d.). Bio Scientific. Retrieved January 21, 2026, from [Link]

Sources

- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodriskmanagement.com [foodriskmanagement.com]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Synthesis-and-Purification-of-13C-Labeled-4-4-Methylenedianiline

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and purification of Carbon-13 labeled 4,4'-methylenedianiline ([¹³C]-MDA). Stable isotope-labeled compounds, such as [¹³C]-MDA, are indispensable tools in pharmaceutical research and development, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] They serve as critical internal standards for quantitative analysis and as tracers to elucidate metabolic pathways without the complications of radioactivity.[1][4] This document details the underlying chemical principles, provides field-proven, step-by-step protocols for synthesis and purification, and outlines methods for analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded resource for producing high-purity [¹³C]-MDA.

Introduction: The Significance of [¹³C]-MDA in Modern Drug Development

The use of stable isotope-labeled compounds is a cornerstone of modern biomedical and pharmaceutical research.[3] By replacing a ¹²C atom with its heavier, non-radioactive ¹³C isotope, a molecule becomes distinguishable by mass spectrometry (MS) while retaining its chemical and physiological properties.[4] This characteristic is invaluable for:

-

Metabolic Tracing: Tracking the fate of a molecule through complex biological systems to identify metabolites and understand metabolic pathways.[1]

-

Pharmacokinetic (PK) Analysis: Precisely quantifying drug concentrations in biological matrices, which is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]

-

Quantitative Bioanalysis: Serving as an ideal internal standard in LC-MS assays, correcting for variations in sample preparation and instrument response to ensure highly accurate quantification.

4,4'-Methylenedianiline (MDA) is a key chemical intermediate used in the synthesis of polyurethanes and as a curing agent for epoxy resins.[5][6] Its relevance in the pharmaceutical context often arises when it or a structurally similar motif is part of a drug candidate's structure or one of its metabolites. Producing a ¹³C-labeled version of MDA allows researchers to conduct the critical studies mentioned above with high precision and confidence.

This guide focuses on the most direct and efficient synthesis route: the acid-catalyzed condensation of aniline with [¹³C]-formaldehyde.

Synthesis of [¹³C]-4,4'-Methylenedianiline

Principle and Mechanism

The synthesis of MDA is achieved through the acid-catalyzed electrophilic aromatic substitution reaction between aniline and formaldehyde.[5] The reaction is kinetically first-order with respect to formaldehyde.[7][8] The mechanism, though complex with several potential intermediates, can be summarized in key stages:

-

Protonation of Formaldehyde: In an acidic medium (typically HCl), the formaldehyde oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The electron-rich aromatic ring of aniline attacks the activated [¹³C]-formaldehyde carbon. This attack occurs preferentially at the para position due to steric hindrance and the directing effect of the amino group.

-

Formation of 4-Aminobenzyl Alcohol: This initial condensation product, 4-amino-[¹³C]-benzyl alcohol, is formed.[8]

-

Dehydration and Carbocation Formation: The alcohol is protonated and subsequently loses a water molecule to form a resonance-stabilized benzylic carbocation.

-

Second Electrophilic Attack: This highly reactive carbocation is then attacked by a second aniline molecule, again at the para position, to form the methylene bridge.

-

Rearomatization: The resulting intermediate loses a proton to restore aromaticity, yielding the final product, [¹³C]-4,4'-methylenedianiline.

The primary challenge in this synthesis is controlling selectivity. The reaction can also produce the ortho,para (2,4'-MDA) isomer and higher molecular weight oligomers.[5] Reaction conditions, particularly temperature and the molar ratio of aniline to formaldehyde, are critical for maximizing the yield of the desired 4,4'-isomer.[9][10]

Materials and Reagents

| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity/Notes |

| Aniline | C₆H₅NH₂ | 62-53-3 | 93.13 | ≥99.5%, freshly distilled |

| [¹³C]-Formaldehyde solution | ¹³CH₂O | 50-00-0 (unlabeled) | 31.03 | 20-37 wt. % in H₂O, 99 atom % ¹³C |

| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | 37% (concentrated) |

| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ≥98%, pellets or solution |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous, ≥99.8% |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% or absolute |

Step-by-Step Synthesis Protocol

Safety First: 4,4'-Methylenedianiline is a suspected human carcinogen and can be absorbed through the skin.[11][12][13] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[12][14] An eyewash station and safety shower must be readily accessible.[14]

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add aniline (e.g., 55.8 g, 0.6 mol).

-

Acidification: While stirring and cooling the flask in an ice-water bath, slowly add concentrated hydrochloric acid (e.g., 30 mL, ~0.36 mol). The temperature should be maintained below 30°C. This forms aniline hydrochloride in situ.

-

Formaldehyde Addition: Slowly add the [¹³C]-Formaldehyde solution (e.g., 0.1 mol of ¹³CH₂O) via the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 20-50°C.[10]

-

Reaction and Rearrangement: After the addition is complete, heat the reaction mixture to 80-95°C for 2-4 hours to drive the condensation and rearrangement to completion.[15]

-

Neutralization: Cool the mixture to room temperature. Slowly and carefully neutralize the mixture by adding a 50% (w/v) sodium hydroxide solution until the pH is basic (pH > 10). This step is exothermic and should be performed with cooling.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) to remove residual salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude [¹³C]-MDA product.

Purification of [¹³C]-4,4'-Methylenedianiline

Rationale for Purification

The crude product from the synthesis contains the desired 4,4'-isomer, unreacted aniline, the 2,4'-isomer, and higher polymeric amines.[5] For its use as an analytical standard, achieving high purity (typically >98%) is essential.[16] Recrystallization is an effective and widely used method for purifying MDA.[17] An alternative method involves forming a non-stoichiometric hydrochloride salt, which can be selectively crystallized to separate it from impurities.[15]

Step-by-Step Purification Protocol (Recrystallization)

-

Solvent Selection: A common and effective solvent system for recrystallizing MDA is a mixture of benzene, ethanol, or simply water.[17] Toluene or a toluene/heptane mixture can also be effective. The goal is to find a solvent (or solvent pair) in which MDA is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Transfer the crude MDA to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., 95% ethanol) required to fully dissolve the solid.[18] This should be done on a hot plate with gentle heating and swirling.[18]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a stemless funnel and fluted filter paper to remove them.[18]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[18]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

-

Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[18]

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a light-colored crystalline solid.[19]

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity, isotopic incorporation, and purity.

Analytical Methods

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | A spectrum consistent with the 4,4'-MDA structure. The methylene bridge protons will appear as a singlet. |

| ¹³C NMR | Isotopic Label Confirmation | An enhanced signal for the methylene bridge carbon (~40.0 ppm), confirming the successful incorporation of the ¹³C label.[20] |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak should correspond to the mass of [¹³C]-MDA (C₁₂¹³CH₁₄N₂), which is 199.12 g/mol (M+1 compared to unlabeled MDA). |

| HPLC-UV/MS | Purity Assessment | A primary peak corresponding to 4,4'-MDA with purity ≥98%. This method can also resolve and quantify isomeric impurities like 2,4'-MDA.[21][22] |

Summary of Expected Data

| Parameter | Expected Value/Result |

| Appearance | Light brown to cream crystalline solid[17] |

| Melting Point | 90-94 °C[19][23] |

| Yield (Post-Purification) | 60-85% (variable based on scale and conditions) |

| Chemical Purity (HPLC) | ≥ 98% |

| Isotopic Purity | ≥ 98 atom % ¹³C |

Workflow and Mechanism Diagrams

Synthesis and Purification Workflow

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metaphactory [semopenalex.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 16. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]

- 17. Cas 101-77-9,4,4'-Methylenedianiline | lookchem [lookchem.com]

- 18. youtube.com [youtube.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 4,4'-Methylenedianiline synthesis - chemicalbook [chemicalbook.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. 4,4′-Methylenedianiline-2,2′,6,6′,N,N,N′,N′-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4,4'-Methylene-13C-dianiline for Researchers and Drug Development Professionals

Introduction: The Critical Role of Isotopic Labeling in Modern Analytical Science

In the landscape of pharmaceutical research and development, toxicological studies, and environmental monitoring, the demand for analytical precision and accuracy is paramount. The quantification of trace-level analytes in complex biological and environmental matrices presents a significant challenge. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for such applications, offering unparalleled specificity and accuracy. Central to this technique is the use of stable isotope-labeled internal standards. 4,4'-Methylene-13C-dianiline, the subject of this guide, is a key reagent in this context, serving as an ideal internal standard for the quantification of its unlabeled analogue, 4,4'-methylenedianiline (MDA).

4,4'-Methylenedianiline is a compound of significant industrial and toxicological interest. It is a primary intermediate in the production of polyurethane foams, coatings, and elastomers. However, it is also a known hepatotoxin and is reasonably anticipated to be a human carcinogen, necessitating strict monitoring of occupational and environmental exposure.[1] This guide provides an in-depth overview of 4,4'-Methylene-13C-dianiline, its commercial availability, and its critical application in bioanalytical method development.

Physicochemical Properties and Isotopic Labeling

4,4'-Methylene-13C-dianiline is chemically identical to its unlabeled counterpart, with the exception of the substitution of a single carbon-12 atom with a carbon-13 isotope at the methylene bridge. This subtle yet critical modification results in a molecular weight increase of one mass unit, allowing for its differentiation from the native analyte by mass spectrometry.

Key Properties:

-

Molecular Formula: ¹³CH₂(C₆H₄NH₂)₂

-

Molecular Weight: Approximately 199.26 g/mol

-

Appearance: Typically a solid

-

Melting Point: 88-92 °C

-

Isotopic Purity: Commercially available with ≥99 atom % ¹³C

The strategic placement of the ¹³C label on the methylene bridge is crucial. This position is chemically stable and not subject to biological modification or exchange, ensuring that the isotopic label is retained throughout sample preparation and analysis. This stability is a hallmark of a reliable internal standard.

Commercial Availability: A Comparative Overview

A number of specialized chemical suppliers offer 4,4'-Methylene-13C-dianiline for research and analytical purposes. When selecting a supplier, researchers should consider not only the price but also the isotopic and chemical purity, the availability of a certificate of analysis, and the supplier's quality management systems. Below is a comparative table of known commercial suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Formats |

| Sigma-Aldrich (Merck) | 4,4′-Methylene-¹³C-dianiline | 190778-00-8 | 99 atom % ¹³C | Information not readily available | Solid |

| Clearsynth | 4,4'-Methylenedianiline-[15N2, 13C] | Not specified | Not specified | Not specified | Inquire for details |

| LGC Standards (distributor for Toronto Research Chemicals) | 4,4'-Methylene-d2-dianiline | Not specified | 98 atom % D | min 98% | 0.05 g, 0.1 g |

Note: Data is based on publicly available information and may be subject to change. Researchers are advised to contact suppliers directly for the most current product specifications and pricing.

The Cornerstone Application: An Internal Standard for Bioanalysis

The primary and most critical application of 4,4'-Methylene-13C-dianiline is as an internal standard for the quantitative analysis of 4,4'-methylenedianiline in biological matrices, particularly urine. This is of high importance for biomonitoring of occupational exposure to 4,4'-methylenediphenyl diisocyanate (MDI), which is metabolized in the body and excreted as MDA.[2][3]

The use of a stable isotope-labeled internal standard like 4,4'-Methylene-13C-dianiline is essential for compensating for variability in sample preparation and instrument response.[4] Because the labeled and unlabeled compounds have virtually identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for an accurate and precise final quantification.

Workflow for the Quantification of 4,4'-Methylenedianiline in Urine using LC-MS/MS

The following workflow outlines a typical bioanalytical method for the determination of urinary MDA, employing 4,4'-Methylene-13C-dianiline as an internal standard. This method is based on established and validated protocols.[2][5]

Caption: A typical workflow for the bioanalysis of 4,4'-methylenedianiline.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for the quantification of MDA in human urine, adapted from validated methodologies.[2]

1. Sample Preparation

-

1.1. Urine Sample Collection: Collect urine samples in appropriate containers.

-

1.2. Internal Standard Spiking: To a defined volume of urine (e.g., 1 mL), add a known amount of 4,4'-Methylene-13C-dianiline solution in a suitable solvent (e.g., methanol). This serves as the internal standard.

-

1.3. Acid Hydrolysis: Add a strong acid (e.g., hydrochloric acid) to the urine sample and heat to hydrolyze the conjugated MDA metabolites to free MDA.[2]

-

1.4. Neutralization: After cooling, neutralize the sample with a strong base (e.g., sodium hydroxide).

-

1.5. Liquid-Liquid Extraction: Extract the MDA from the aqueous urine matrix into an organic solvent (e.g., a mixture of n-heptane and isoamyl alcohol).

-

1.6. Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

2.1. Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., HSS T3) is typically used for separation.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

-

2.2. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application. Specific precursor-to-product ion transitions for both MDA and 4,4'-Methylene-13C-dianiline are monitored for selective and sensitive detection.

-

3. Data Analysis

-

3.1. Quantification: The concentration of MDA in the urine sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of MDA and the internal standard.

Synthesis and Isotopic Labeling

The synthesis of 4,4'-Methylene-13C-dianiline typically involves the acid-catalyzed condensation of aniline with a ¹³C-labeled formaldehyde source.[2]

Caption: Synthesis of 4,4'-Methylene-13C-dianiline.

The key starting material for introducing the isotopic label is ¹³C-formaldehyde . This isotopically labeled reagent is commercially available from suppliers such as Sigma-Aldrich and Cambridge Isotope Laboratories.[6] The reaction proceeds via the formation of an aminal intermediate, which then rearranges to form the final product. The use of an acid catalyst is crucial for this condensation reaction.

Safety and Handling

4,4'-Methylenedianiline and its isotopically labeled analogue should be handled with extreme care due to their potential toxicity. The unlabeled compound is classified as a suspected human carcinogen.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

4,4'-Methylene-13C-dianiline is an indispensable tool for researchers and drug development professionals engaged in the quantitative bioanalysis of 4,4'-methylenedianiline. Its use as an internal standard in isotope dilution mass spectrometry methods ensures the highest level of accuracy and precision, which is critical for applications such as biomonitoring of occupational exposure and toxicological research. This guide has provided a comprehensive overview of its commercial availability, key applications, and the scientific principles underpinning its use. By understanding the technical nuances of this important analytical standard, researchers can enhance the reliability and validity of their analytical data.

References

-

Gagné, S., et al. (2019). A validated liquid chromatography/tandem mass spectrometry method for 4,4′‐methylenedianiline quantitation in human urine as a measure of 4,4′‐methylene diphenyl diisocyanate exposure. Rapid Communications in Mass Spectrometry, 33(S2), 29-37. Retrieved from [Link]

-

Schütze, D., et al. (1995). Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate. Carcinogenesis, 16(3), 573-578. Retrieved from [Link]

-

ResearchGate. Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 4,4'-Methylenedianiline. Retrieved from [Link]

-

PubMed. A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure. Retrieved from [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Methylenedianiline. Retrieved from [Link]

-

Labcompare. Analysis of 4,4'-Methylenedianiline in Water-Based Migrations Without Sample Preparation Using LC/MS. Retrieved from [Link]

-

PubMed. Isotopic analysis of atmospheric formaldehyde by gas chromatography isotope ratio mass spectrometry. Retrieved from [Link]

-

ResearchGate. ¹³C‐NMR analysis of formaldehyde resins. Retrieved from [Link]

-

National Measurement Laboratory. Reference Materials Catalogue 2024. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to 4,4' Methylenedianiline (MDA). Retrieved from [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Wikipedia. Polyacrylamide gel electrophoresis. Retrieved from [Link]

-

Oxford Academic. Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate. Retrieved from [Link]

-

Romer Labs. ¹³C Isotope Labeled. Retrieved from [Link]

-

National Toxicology Program (NTP). RoC Profile: 4,4'-Methylenedianiline and Its Dihydrochloride. Retrieved from [Link]

-

Bio Scientific. Toronto Research Chemicals. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. Retrieved from [Link]

-

LGC Group. Reference standards, research chemicals & proficiency testing. Retrieved from [Link]

-

Bioquote. Toronto Research Chemicals. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. romerlabs.com [romerlabs.com]

- 5. A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

An In-Depth Technical Guide to the Safe Handling of 4,4'-Methylene-13C-dianiline

A Senior Application Scientist's Field-Proven Protocol for Researchers and Drug Development Professionals

Introduction: Understanding the Compound and Its Associated Risks

4,4'-Methylene-13C-dianiline is an isotopically labeled form of 4,4'-Methylenedianiline (MDA). While the incorporation of carbon-13 isotopes is invaluable for its primary application—serving as a stable internal standard in quantitative mass spectrometry-based bioanalysis and metabolic studies—it does not alter the fundamental chemical reactivity or the toxicological profile of the parent molecule.[1] Therefore, all safety protocols and handling precautions applicable to MDA must be rigorously applied to its isotopically labeled analogue.

MDA is an aromatic amine used extensively in industrial processes, primarily as a precursor to methylenediphenyl diisocyanate (MDI) for the production of polyurethanes.[2][3][4] Its utility, however, is overshadowed by significant health hazards. The International Agency for Research on Cancer (IARC) classifies MDA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," while the National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen."[2][5] Animal studies have demonstrated clear evidence of carcinogenicity, with oral exposure causing tumors of the thyroid gland, liver, and adrenal glands in rats and mice.[2][5]

Beyond its carcinogenic potential, MDA is a potent hepatotoxin, with acute exposure known to cause liver damage (toxic hepatitis).[2][6] It is also a known skin and respiratory tract irritant and can cause skin sensitization, leading to allergic reactions upon subsequent exposures.[4][6][7] Given this profile, a comprehensive and proactive safety strategy is not merely recommended; it is imperative for any laboratory personnel handling this compound.

This guide provides a structured, risk-based approach to handling 4,4'-Methylene-13C-dianiline, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Identification and Physicochemical Properties

A thorough understanding of the compound's hazards is the foundation of safe laboratory practice. The primary risks are associated with its carcinogenicity, toxicity upon inhalation, skin absorption, and ingestion, and its potential for causing serious organ damage with prolonged exposure.[4][6]

Table 1: Physicochemical Properties of 4,4'-Methylenedianiline

| Property | Value | Source |

| Appearance | Colorless to pale yellow/tan crystalline solid or flakes with a faint amine-like odor. | [3][5][8] |

| Molecular Formula | C₁₃H₁₄N₂ (for unlabeled) | [3][9] |

| Molecular Weight | 198.26 g/mol (for unlabeled) | [3][9] |

| Melting Point | 89-92 °C | [8][9] |

| Boiling Point | ~398 °C at 768 mmHg | [5][9] |

| Flash Point | ~221 °C (430 °F) | [7][8][9] |

| Water Solubility | Slightly soluble (~1 g/L at 25°C). The dihydrochloride salt is water-soluble. | [5][7][10] |

| Vapor Pressure | 2.87 x 10⁻⁸ hPa at 20°C (Very Low) | [4] |

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 1B | H350: May cause cancer |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity | 1 | H372: Causes damage to organs (liver) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Data synthesized from multiple sources.[4][9]

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior. The causality is clear: it is always better to remove or contain a hazard at its source than to rely solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls: The First Line of Active Defense

The primary objective is to physically separate the researcher from the chemical.

-

Chemical Fume Hood: All work involving the handling of solid 4,4'-Methylene-13C-dianiline or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The airflow of the hood contains the fine, potentially inhalable particles of the solid and any aerosols generated during solution preparation.

-

Designated Area: As required by OSHA for regulated carcinogens, a specific area within the lab must be demarcated for MDA use.[7] This area should be clearly labeled with warning signs indicating a cancer hazard.[11] Access should be restricted to authorized and trained personnel.[11][12]

-

Ventilated Enclosures for Balances: When weighing the solid compound, a ventilated balance enclosure or a dedicated fume hood should be used to prevent the release of fine powder into the laboratory environment.

Administrative Controls: Modifying Work Practices

These controls are procedural and informational, designed to minimize exposure risk.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling 4,4'-Methylene-13C-dianiline must be developed, approved, and readily available to all users. This guide serves as a template for such an SOP.

-

Training: All personnel must receive documented training on the specific hazards of this compound, the location and use of safety equipment (showers, eyewash stations), and emergency procedures before beginning any work.

-

Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated work area.[7][11][12] Hands must be washed thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11][12]

-

Minimizing Quantities: Only the minimum amount of the compound required for the experiment should be handled at any given time. This reduces the risk associated with potential spills or accidents.

Personal Protective Equipment (PPE): The Essential Final Barrier

While engineering and administrative controls are primary, robust PPE is mandatory.[7]

-

Hand Protection: Wear two pairs of nitrile gloves. The rationale for double-gloving is to provide protection in case the outer glove is breached. Disposable gloves must be removed and discarded immediately after use or if contamination is suspected.[11][12] Never wear gloves outside the designated work area to prevent cross-contamination.

-

Body Protection: A fully fastened laboratory coat is required.[12] Disposable gowns are recommended for procedures with a higher risk of contamination. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[7] Do not take contaminated clothing home.[7]

-

Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following workflow is designed as a self-validating system, where each step reinforces the safety principles established above.

Caption: A logical workflow for handling 4,4'-Methylene-13C-dianiline from preparation to disposal.

Protocol for Weighing and Solution Preparation

-

Preparation: Verify the chemical fume hood has a current certification. Don all required PPE: lab coat, two pairs of nitrile gloves, and safety goggles. Cover the work surface within the hood with absorbent, plastic-backed paper.[12]

-

Weighing: Transport the sealed container of 4,4'-Methylene-13C-dianiline to the ventilated balance enclosure. Carefully uncap and use a clean spatula to transfer the desired amount to a tared, disposable weigh boat. Avoid creating dust.[7][13]

-

Transfer: Carefully transfer the weighed solid into the final vessel (e.g., a vial or flask).

-

Solubilization: Within the fume hood, add the desired solvent to the vessel containing the solid. Add the solvent slowly to prevent splashing or aerosolization. Cap the vessel securely.

-

Cleanup: Immediately dispose of the contaminated weigh boat and any cleaning materials (e.g., wet wipes used to clean the spatula and balance area) into a designated solid hazardous waste container.[13]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

Caption: A decision tree for immediate actions following an exposure or spill event.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing any contaminated clothing.[6][7] Seek immediate medical attention.

-

Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6][7] If breathing has stopped or is difficult, provide artificial respiration (using universal precautions) and seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

-

Spill Cleanup: For minor spills within a fume hood, cover the spill with an absorbent material. Gently moisten the material to prevent dust formation, then carefully collect it using non-sparking tools and place it in a sealed, labeled hazardous waste container.[13] Decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage, Transport, and Waste Disposal

-

Storage: Store 4,4'-Methylene-13C-dianiline in a tightly sealed container in a cool, dry, well-ventilated area. The storage location must be a designated, restricted-access area clearly labeled as a carcinogen storage zone.[11]

-

Transport: When transporting the chemical within the laboratory, use a secondary, shatter-proof container to prevent spills in case the primary container is dropped or broken.[14]

-

Waste Disposal: All contaminated materials, including gloves, lab coats, absorbent paper, weigh boats, and excess chemical, must be disposed of as hazardous waste according to federal, state, and local regulations.[13] Do not dispose of this chemical down the drain.[13]

Table 3: Occupational Exposure Limits (OELs)

| Agency | Limit Type | Value | Notes |

| OSHA | PEL (8-hr TWA) | 0.01 ppm (0.081 mg/m³) | Legally enforceable limit. |

| STEL (15-min) | 0.10 ppm | Short-term exposure limit. | |

| ACGIH | TLV (8-hr TWA) | 0.1 ppm (0.81 mg/m³) | Recommendation, skin notation. |

| NIOSH | REL (10-hr TWA) | 0.003 mg/m³ | Recommendation, potential occupational carcinogen. |

Data compiled from multiple sources.[2][5][15]

References

- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: 4,4'-METHYLENE DIANILINE.

- U.S. Environmental Protection Agency (EPA). (2000). 4,4'-Methylenedianiline (MDA).

- National Center for Biotechnology Information, PubChem. (n.d.). Compound Summary for CID 7577, 4,4-Diaminodiphenylmethane.

- ChemicalBook. (n.d.). 4,4'-Methylenedianiline - Safety Data Sheet.

- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Methylenedianiline.

- European Chemicals Agency (ECHA). (n.d.). 4,4'-METHYLENEDIANILINE CAS N°:101-77-9.

- U.S. Department of Labor. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methylenedianiline.

- Chemsrc. (n.d.). 4,4′-methylenedianiline | CAS#:101-77-9.

- National Center for Biotechnology Information, PubChem. (n.d.). Compound Summary for CID 26108, 4,4'-Methylenedianiline dihydrochloride.

- ChemicalBook. (n.d.). 4,4'-Methylenedianiline CAS#: 101-77-9.

- National Toxicology Program (NTP). (n.d.). RoC Profile: 4,4'-Methylenedianiline and Its Dihydrochloride.

- New Jersey Department of Health. (n.d.). 4,4'-METHYLENE DIANILINE DIHYDROCHLORIDE HAZARD SUMMARY.

- MedChemExpress. (n.d.). MCE Isotope-Labeled Compounds Handbook.

- European Chemicals Agency (ECHA). (n.d.). 4,4'-methylenedianiline - Registration Dossier.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. epa.gov [epa.gov]

- 3. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. 4,4'-Methylenedianiline CAS#: 101-77-9 [m.chemicalbook.com]

- 9. 4,4′-methylenedianiline | CAS#:101-77-9 | Chemsrc [chemsrc.com]

- 10. echa.europa.eu [echa.europa.eu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. jefferson.edu [jefferson.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4,4'-Methylenedianiline dihydrochloride | C13H16Cl2N2 | CID 26108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

13C NMR and mass spectrometry data of 4,4'-Methylene-13C-dianiline.

An In-depth Technical Guide to the Spectroscopic and Spectrometric Characterization of 4,4'-Methylene-¹³C-dianiline

Introduction

In the landscape of modern drug development and materials science, the precise structural elucidation of molecular entities is paramount. 4,4'-Methylenedianiline (MDA), a key industrial intermediate for polyurethanes and epoxy resins, also serves as a critical biomarker for exposure to 4,4'-methylene diphenyl diisocyanate (MDI).[1][2][3] The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, and for providing deeper mechanistic insights through nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides an in-depth technical analysis of 4,4'-Methylene-¹³C-dianiline, a single-labeled isotopologue of MDA, focusing on its characterization by ¹³C NMR and mass spectrometry.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage stable isotopes for unambiguous compound identification and quantification. We will explore not just the spectral data itself, but the causality behind the experimental choices and the interpretation of the resulting spectra, grounded in the principles of modern analytical chemistry.

The Significance of ¹³C Labeling

The incorporation of a ¹³C isotope, particularly at a specific site like the methylene bridge in MDA, offers several distinct analytical advantages:

-

Mass Spectrometry: It introduces a predictable +1 Dalton mass shift, allowing the labeled compound to be distinguished from its unlabeled counterpart and from isobaric interferences, which is crucial for its use as an internal standard in quantitative assays.[1]

-

¹³C NMR Spectroscopy: It dramatically enhances the signal intensity of the labeled carbon atom, which has a low natural abundance (1.1%).[6][7] This allows for detailed studies of that specific position within the molecule, including the direct observation of carbon-proton and carbon-carbon coupling constants, providing invaluable structural information.[4][8]

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the sensitive detection and structural analysis of compounds like MDA. The strategic placement of a ¹³C label in 4,4'-Methylene-¹³C-dianiline provides a unique signature that can be tracked through the fragmentation process, confirming both identity and structure.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of 4,4'-Methylene-¹³C-dianiline using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common configuration for analyzing trace levels of analytes in complex matrices.

Objective: To determine the mass of the molecular ion and characterize the primary fragmentation pathways.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Prepare a 1 µg/mL stock solution of 4,4'-Methylene-¹³C-dianiline in methanol.

-

Further dilute the stock solution to a working concentration of 100 ng/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan (MS1): Scan range of m/z 50-300 to identify the protonated molecular ion.

-

Tandem MS (MS/MS): Select the protonated molecular ion of 4,4'-Methylene-¹³C-dianiline as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

-

Data Interpretation and Fragmentation Analysis

1. Unlabeled 4,4'-Methylenedianiline (MDA):

The unlabeled MDA has a molecular weight of 198.26 g/mol .[9] In positive mode ESI, it readily protonates to form the molecular ion [M+H]⁺ at m/z 199. The fragmentation of this ion is driven by the stability of the resulting fragments. Key observed fragments for unlabeled MDA include m/z 182, 106, and 93.[10][11][12]

-

m/z 199 → 182: Loss of ammonia (NH₃, 17 Da).

-

m/z 199 → 106: Cleavage of the methylene bridge, resulting in the formation of the aminobenzyl cation or a related stable ion.

-

m/z 199 → 93: Formation of the anilinium ion.

2. ¹³C-Labeled 4,4'-Methylene-¹³C-dianiline:

The introduction of ¹³C at the methylene bridge increases the molecular weight by one unit.

-

Expected Molecular Ion [M+H]⁺: m/z 200.

The key to the analysis is tracking the ¹³C label through the fragmentation process. The fragmentation pathways that retain the methylene carbon will show a +1 mass shift compared to the unlabeled compound.

-

m/z 200 → 183: Loss of NH₃ (17 Da). This fragment retains the ¹³C-labeled methylene bridge.

-

m/z 200 → 107: This is a critical fragment. Its formation via cleavage at the bridge indicates that it contains the ¹³C-labeled carbon, confirming the label's position.

-

m/z 200 → 93: Formation of the anilinium ion. This fragment does not contain the methylene bridge, so its mass remains unchanged compared to the unlabeled compound. The presence of this un-shifted fragment alongside the shifted fragments provides definitive evidence for the location of the isotopic label.

The following diagram illustrates the predicted fragmentation pathway.

Summary of Mass Spectrometry Data

| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| 4,4'-Methylenedianiline | 199 | 182, 106, 93 | Characteristic fragments from loss of ammonia and bridge cleavage. |

| 4,4'-Methylene-¹³C-dianiline | 200 | 183, 107, 93 | +1 shift in fragments containing the ¹³C-bridge; no shift in the anilinium fragment. |

Part 2: ¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. For 4,4'-Methylene-¹³C-dianiline, it allows for direct observation of the labeled carbon, confirming its incorporation and providing insights into its electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms and confirm the position of the ¹³C label.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4,4'-Methylene-¹³C-dianiline in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve aromatic amines and for its distinct solvent peaks.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Tune and match the ¹³C probe.

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

-

Spectral Width: 0 to 200 ppm.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or higher, to ensure good signal-to-noise for the natural abundance carbons. The labeled carbon will be significantly more intense.

-

Data Interpretation and Chemical Shift Assignment

1. Unlabeled 4,4'-Methylenedianiline (MDA):

The structure of MDA is symmetrical, leading to a simplified ¹³C NMR spectrum with five distinct signals. The reported chemical shifts in DMSO-d₆ are approximately 40.0, 115.1, 129.4, 131.7, and 144.1 ppm.[13]

-

δ ~40.0 ppm (-CH₂-): The aliphatic methylene bridge carbon is the most upfield signal, as expected.

-

δ ~115.1 ppm (C-2/C-2'): These are the carbons ortho to the -NH₂ group, which is strongly electron-donating, causing significant shielding (upfield shift).

-

δ ~129.4 ppm (C-3/C-3'): These are the carbons meta to the -NH₂ group.

-

δ ~131.7 ppm (C-1/C-1'): These are the ipso-carbons attached to the methylene bridge.

-

δ ~144.1 ppm (C-4/C-4'): These are the ipso-carbons attached to the -NH₂ group, deshielded by the electronegative nitrogen atom.

2. ¹³C-Labeled 4,4'-Methylene-¹³C-dianiline:

The proton-decoupled ¹³C NMR spectrum of the labeled compound will be nearly identical to the unlabeled spectrum, with one critical difference:

-

Signal Intensity: The resonance at ~40.0 ppm, corresponding to the ¹³CH₂ group, will be extraordinarily intense compared to the other signals from the natural abundance aromatic carbons. This dramatic intensity difference is the most immediate and unambiguous confirmation of successful isotopic labeling at the intended position.

The chemical shifts of the adjacent aromatic carbons (C-1/C-1') may experience a very minor, often negligible, isotope effect shift.

Sources